molecular formula C10H8ClF3O B6160381 1-chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one CAS No. 880360-24-7

1-chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one

Cat. No.: B6160381
CAS No.: 880360-24-7
M. Wt: 236.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one is a chemical compound with the molecular weight of 236.62 . It is also known by its IUPAC name, 1-(4-chloro-3-(trifluoromethyl)phenyl)propan-2-one . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8ClF3O/c1-6(15)4-7-2-3-9(11)8(5-7)10(12,13)14/h2-3,5H,4H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 236.62 , a melting point of 41-44 degrees Celsius . The compound is typically stored at 4 degrees Celsius and is available in powder form .

Safety and Hazards

The safety information for 1-chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, wearing protective clothing and eye protection, and washing hands and face thoroughly after handling .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one involves the reaction of 4-(trifluoromethyl)benzaldehyde with chloroacetone in the presence of a base to form the intermediate 1-chloro-3-[4-(trifluoromethyl)phenyl]propan-2-ol, which is then oxidized to the final product using an oxidizing agent.", "Starting Materials": [ "4-(trifluoromethyl)benzaldehyde", "chloroacetone", "base", "oxidizing agent" ], "Reaction": [ "Step 1: 4-(trifluoromethyl)benzaldehyde is reacted with chloroacetone in the presence of a base, such as potassium carbonate, in anhydrous ethanol to form the intermediate 1-chloro-3-[4-(trifluoromethyl)phenyl]propan-2-ol.", "Step 2: The intermediate is then oxidized to the final product using an oxidizing agent, such as pyridinium chlorochromate (PCC) or sodium hypochlorite (NaClO). The reaction is typically carried out in an organic solvent, such as dichloromethane or chloroform, at room temperature or under reflux.", "Step 3: The product is isolated by filtration or extraction, and purified by recrystallization or chromatography." ] }

880360-24-7

Molecular Formula

C10H8ClF3O

Molecular Weight

236.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.